molecular formula C21H23ClN4O3 B12495538 1-(3-chloro-4-methylphenyl)-N-(3-ethoxy-4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

1-(3-chloro-4-methylphenyl)-N-(3-ethoxy-4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12495538
M. Wt: 414.9 g/mol
InChI Key: AGPOFLQPOMDPIN-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research This compound features a triazole ring, which is known for its stability and versatility in chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring This can be achieved through a Huisgen cycloaddition reaction, where an azide and an alkyne react to form the triazole ring under copper-catalyzed conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Huisgen cycloaddition and other key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The chloro and methoxy groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could introduce new functional groups like amines or ethers.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development due to its unique structure and reactivity.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The chloro and methoxy groups can enhance binding affinity to these targets, while the ethoxy group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)urea: Similar structure but lacks the triazole ring, which may result in different reactivity and applications.

    3-chloro-4-methylphenyl isocyanate: Contains the chloro and methyl groups but has a different core structure, leading to different chemical properties.

Uniqueness

1-(3-chloro-4-methylphenyl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide is unique due to the presence of the triazole ring, which provides stability and versatility in chemical reactions

Properties

Molecular Formula

C21H23ClN4O3

Molecular Weight

414.9 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C21H23ClN4O3/c1-5-29-19-10-15(7-9-18(19)28-4)12-23-21(27)20-14(3)26(25-24-20)16-8-6-13(2)17(22)11-16/h6-11H,5,12H2,1-4H3,(H,23,27)

InChI Key

AGPOFLQPOMDPIN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)Cl)C)OC

Origin of Product

United States

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